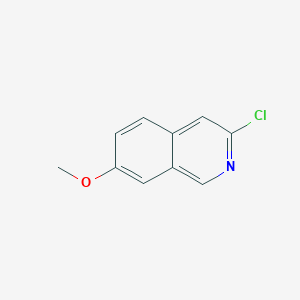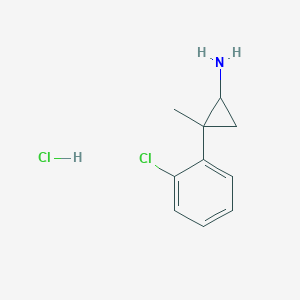![molecular formula C10H16N4 B1455375 Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine CAS No. 1250727-93-5](/img/structure/B1455375.png)
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine
Descripción general
Descripción
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a chemical compound with the IUPAC name N-methyl [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is 1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14 (9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a powder at room temperature . It has a molecular weight of 354.09 .Aplicaciones Científicas De Investigación
Synthesis and Analysis of Heterocyclic Amines
Analytical Techniques for Heterocyclic Amines : Heterocyclic aromatic amines (HAAs), like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied extensively for their carcinogenic potential. Analytical techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for qualitative and quantitative analysis of PhIP and its metabolites in food products and biological samples. These techniques offer high sensitivity and selectivity, essential for understanding the biological effects and exposures of HAAs (S. F. Teunissen et al., 2010).
Formation and Mitigation of HAAs : Research on HAAs also includes studies on their formation during food processing, metabolism after dietary intake, and strategies for their mitigation. Factors influencing HAA generation include processing temperature and time, and chemical composition of meat. Studies suggest that antioxidant-rich marinades and certain processing techniques can reduce HAAs levels, highlighting the importance of controlling dietary intake of these compounds for health (Xiaoqian Chen et al., 2020).
Biological Activities and Chemical Properties
Antitubercular Activity : Pyridazinone and pyridazinone derivatives, related to the compound , have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Modifications to the isoniazid structure, incorporating pyridazinone, have shown promise for developing new anti-TB compounds (M. Asif, 2014).
Pyrrolidine in Drug Discovery : The pyrrolidine ring, part of the compound's structure, is highlighted for its versatility in drug discovery. Pyrrolidine derivatives are explored for their pharmacophore space, contribution to stereochemistry, and increased 3D coverage due to non-planarity, aiding in the development of compounds for treating human diseases (Giovanna Li Petri et al., 2021).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, a key component of “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions for the development of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




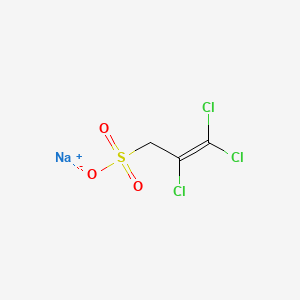
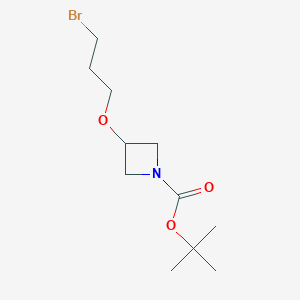


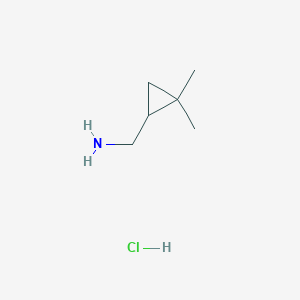

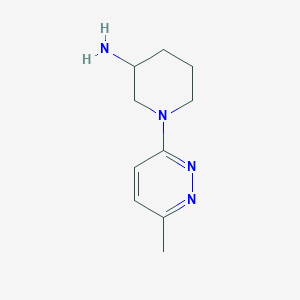
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)

